3,3,4,4,5,5,6,6,6-Nonafluorohexyl methacrylate

Vue d'ensemble

Description

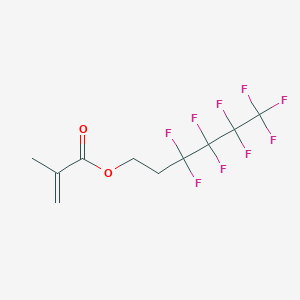

3,3,4,4,5,5,6,6,6-Nonafluorohexyl methacrylate is a fluorinated methacrylate ester with the molecular formula C10H9F9O2. This compound is known for its unique properties, including high thermal stability, chemical resistance, and low surface energy, making it valuable in various industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3,3,4,4,5,5,6,6,6-Nonafluorohexyl methacrylate is typically synthesized through the esterification of methacrylic acid with 3,3,4,4,5,5,6,6,6-nonafluorohexanol. The reaction is catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction mixture is typically purified through distillation to remove any unreacted starting materials and by-products, resulting in a high-purity product .

Analyse Des Réactions Chimiques

Polymerization Reactions

NHM undergoes free radical polymerization to form fluorinated polymers with tailored properties. Key methods include:

-

Thermal initiation : Using peroxides (e.g., benzoyl peroxide) at 60–80°C to generate homopolymers with glass transition temperatures () ranging from 45–60°C .

-

Photoinitiation : UV light with photoinitiators like Irgacure 184 achieves rapid polymerization for coatings .

-

Controlled polymerization : Reversible addition-fragmentation chain-transfer (RAFT) and atom transfer radical polymerization (ATRP) enable precise molecular weight control for block copolymers .

Copolymerization with monomers like methyl methacrylate (MMA) or styrene enhances thermal stability (decomposition >300°C) and hydrophobicity (water contact angles >110°) .

Hydrolysis and Substitution Reactions

The ester group and fluorinated chain participate in nucleophilic reactions:

Hydrolysis rates depend on pH, with faster degradation in alkaline conditions (half-life <24 hours at pH 12) .

Environmental Degradation Pathways

NHM degrades into persistent perfluorocarboxylic acids (PFCAs):

-

Oxidative cleavage : Atmospheric OH radicals convert NHM to perfluorobutanoic acid (PFBA) and shorter-chain intermediates .

-

Microbial degradation : Soil bacteria hydrolyze NHM to methacrylic acid and 3,3,4,4,5,5,6,6,6-nonafluorohexanol, which further oxidizes to PFBA .

-

Photolysis : UV exposure in water yields PFBA (62% yield after 48 hours) .

PFBA exhibits environmental persistence (half-life >5 years in water) .

Comparison with Fluorinated Methacrylates

NHM’s reactivity and product properties differ from analogs:

| Compound | Fluorinated Chain | Key Reactivity | Polymer (°C) |

|---|---|---|---|

| NHM | -C₆F₁₃ | High radical stability | 45–60 |

| 2,2,2-Trifluoroethyl methacrylate | -CF₃ | Faster hydrolysis | 35–50 |

| 1H,1H,2H,2H-Heptadecafluorodecyl methacrylate | -C₁₀F₁₇ | Lower solubility | 70–85 |

NHM’s longer perfluoroalkyl chain enhances hydrophobicity (water contact angle: 118° vs. 95° for trifluoroethyl analogs) .

Industrial and Environmental Considerations

-

Stability : NHM resists thermal degradation below 200°C, making it suitable for high-temperature coatings .

-

Toxicity : Hydrolysis products like PFBA bioaccumulate in aquatic organisms (BCF = 320 L/kg) .

-

Regulatory status : Listed under EPA’s PFAS Action Plan due to PFBA persistence .

Experimental data from controlled polymerizations and environmental fate studies confirm NHM’s dual utility and ecological risks.

Applications De Recherche Scientifique

Polymerization Techniques

NHM can undergo polymerization through various mechanisms:

- Free Radical Polymerization

- Atom Transfer Radical Polymerization (ATRP)

- Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

These methods allow for the creation of diverse polymer architectures including homopolymers, copolymers, and block copolymers .

Coatings and Films

NHM-based polymers are utilized in coatings due to their excellent chemical resistance and hydrophobic properties. These coatings are particularly valuable in environments exposed to harsh chemicals or moisture.

Biomedical Applications

Due to their biocompatibility and resistance to biofouling, NHM polymers are being explored for use in medical devices and implants. The hydrophobic nature of these polymers can prevent protein adsorption, which is crucial in biomedical applications.

Membrane Technology

The unique properties of NHM make it suitable for membrane applications where selective permeability is required. The fluorinated chains can enhance the barrier properties while maintaining flexibility.

Adhesives and Sealants

The strong adhesion characteristics of NHM-based polymers allow them to be used in adhesives and sealants that require durability under extreme conditions. Their chemical resistance makes them ideal for industrial applications.

Case Study 1: Coatings Development

In a study exploring the use of NHM in protective coatings, researchers found that films made from NHM exhibited superior resistance to solvents compared to traditional coatings. This was attributed to the unique fluorinated structure which altered the free volume within the polymer matrix.

Case Study 2: Biomedical Device Integration

Another research project focused on integrating NHM-based polymers into biomedical devices. The results indicated that these polymers not only provided a robust barrier against bacterial colonization but also maintained mechanical integrity under physiological conditions.

Mécanisme D'action

The unique properties of 3,3,4,4,5,5,6,6,6-Nonafluorohexyl methacrylate are attributed to its fluorinated alkyl chain, which imparts low surface energy and high chemical resistance. The ester group allows for polymerization and functionalization, enabling the compound to form stable polymers and copolymers. The fluorinated chain interacts with various molecular targets, enhancing the hydrophobicity and chemical stability of the resulting materials .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,2,2-Trifluoroethyl methacrylate

- 2,2,3,4,4,4-Hexafluorobutyl methacrylate

- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate

- 2,2,3,3,4,4,5,5-Octafluoropentyl methacrylate

Uniqueness

Compared to similar compounds, 3,3,4,4,5,5,6,6,6-Nonafluorohexyl methacrylate offers a longer fluorinated alkyl chain, which enhances its hydrophobicity and chemical resistance. This makes it particularly suitable for applications requiring extreme chemical stability and low surface energy .

Activité Biologique

3,3,4,4,5,5,6,6,6-Nonafluorohexyl methacrylate (CAS No. 1799-84-4) is a fluorinated methacrylate compound characterized by its unique structure that incorporates multiple fluorine atoms. This compound has garnered attention in various fields including materials science and biochemistry due to its distinctive properties. The biological activity of this compound is particularly significant in the context of environmental health and toxicology.

- Molecular Formula : C10H9F9O2

- Molecular Weight : 332.16 g/mol

- Purity : Typically available at 98% purity.

- Structure : The presence of nine fluorine atoms contributes to its hydrophobic characteristics and stability against degradation.

Biological Activity Overview

Research on the biological activity of this compound primarily focuses on its interactions with biological systems and potential toxicological effects. As a member of the per- and polyfluoroalkyl substances (PFAS), it is essential to understand its behavior in biological contexts.

Toxicological Studies

Case Studies

Several case studies highlight the implications of exposure to fluorinated compounds similar to this compound:

- Study on Aquatic Organisms : A study investigated the effects of PFAS on fish populations in contaminated waters. Results indicated altered reproductive behaviors and developmental issues in offspring exposed to high concentrations of PFAS .

- Human Health Impact Assessments : Epidemiological studies have linked exposure to PFAS with adverse health outcomes such as liver disease and immune dysfunction. These findings necessitate further investigation into specific compounds like this compound .

Data Table: Summary of Biological Effects

Propriétés

IUPAC Name |

3,3,4,4,5,5,6,6,6-nonafluorohexyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F9O2/c1-5(2)6(20)21-4-3-7(11,12)8(13,14)9(15,16)10(17,18)19/h1,3-4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYNRPOFACABVSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F9CH2CH2OC(O)C(CH3)=CH2, C10H9F9O2 | |

| Record name | 2-Propenoic acid, 2-methyl-, 3,3,4,4,5,5,6,6,6-nonafluorohexyl ester | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31763-59-4 | |

| Record name | 2-Propenoic acid, 2-methyl-, 3,3,4,4,5,5,6,6,6-nonafluorohexyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31763-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8061979 | |

| Record name | 1H,1H,2H,2H-Perfluorohexyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1799-84-4 | |

| Record name | 3,3,4,4,5,5,6,6,6-Nonafluorohexyl 2-methyl-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1799-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, 3,3,4,4,5,5,6,6,6-nonafluorohexyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001799844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 3,3,4,4,5,5,6,6,6-nonafluorohexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H,1H,2H,2H-Perfluorohexyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,4,4,5,5,6,6,6-nonafluorohexyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.716 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the unique properties of 2-(Perfluorobutyl)ethyl methacrylate compared to other methacrylate monomers?

A1: The presence of the perfluorobutyl group in 2-(Perfluorobutyl)ethyl methacrylate introduces significant hydrophobicity and oleophobicity to polymers synthesized from it [, , ]. This characteristic is valuable in applications requiring water and oil repellency, such as surface coatings.

Q2: How does the length of the fluorinated side chain affect the self-assembly behavior of polymers containing 2-(Perfluorobutyl)ethyl methacrylate?

A2: Research shows that varying the length of the fluorinated side chain in semi-fluorinated methacrylates like 2-(Perfluorobutyl)ethyl methacrylate significantly influences the self-assembly behavior of the resulting polymers in solution []. For example, polymers of 2-(Perfluorobutyl)ethyl methacrylate form spherical micelles, wormlike micelles, and vesicles depending on the degree of polymerization, while longer fluorinated chains lead to different morphologies [].

Q3: Can 2-(Perfluorobutyl)ethyl methacrylate be used to create block copolymers, and what unique properties might these materials exhibit?

A3: Yes, 2-(Perfluorobutyl)ethyl methacrylate can be incorporated into block copolymers. For instance, researchers have synthesized block copolymers containing 2-(Perfluorobutyl)ethyl methacrylate and poly(methyl methacrylate) segments [, ]. These block copolymers display distinct phase separation due to the incompatibility between the fluorinated and non-fluorinated blocks, leading to interesting surface properties and potential applications in areas like nanopatterning.

Q4: How does the incorporation of 2-(Perfluorobutyl)ethyl methacrylate influence the dielectric properties of polymer blends?

A4: Studies have demonstrated that incorporating 2-(Perfluorobutyl)ethyl methacrylate into polymer blends can enhance dielectric properties []. For example, blending 2-(Perfluorobutyl)ethyl methacrylate-containing block copolymers with poly(vinylidene fluoride) significantly increases the dielectric constant of the resulting material compared to pure poly(vinylidene fluoride) []. This enhancement is attributed to improved interfacial interactions and increased charge carrier density at the interface between the polymer components.

Q5: Can 2-(Perfluorobutyl)ethyl methacrylate be used to modify the surface properties of materials like flax fabrics?

A5: Yes, 2-(Perfluorobutyl)ethyl methacrylate can be grafted onto materials like flax fabrics to modify their surface properties []. This modification imparts both flame retardancy and hydro-oleophobicity to the fabric, making it suitable for applications requiring fire resistance and water/oil repellency.

Q6: How does the presence of fluorinated groups in 2-(Perfluorobutyl)ethyl methacrylate contribute to the flame retardancy of modified materials?

A6: The presence of fluorinated groups in 2-(Perfluorobutyl)ethyl methacrylate contributes to the flame retardancy of modified materials by releasing fluorine-containing radicals during combustion []. These radicals can scavenge highly reactive free radicals in the flame, interrupting the combustion chain reaction and slowing down the burning process.

Q7: What analytical techniques are used to characterize polymers and materials containing 2-(Perfluorobutyl)ethyl methacrylate?

A7: Several analytical techniques are employed to characterize polymers and materials containing 2-(Perfluorobutyl)ethyl methacrylate. These include:

- FTIR Spectroscopy: Confirms the presence of characteristic functional groups, such as the carbonyl group in the methacrylate unit and the C-F bonds in the perfluorobutyl group [].

- Scanning Electron Microscopy (SEM): Provides information about the morphology and surface features of materials [, ].

- Energy-Dispersive X-ray Spectroscopy (EDX): Used in conjunction with SEM to determine the elemental composition and distribution of elements like fluorine within a material [].

- X-ray Photoelectron Spectroscopy (XPS): Provides information about the elemental composition and chemical states of elements present on the material's surface [].

- Contact Angle Measurements: Used to quantify the hydrophobicity and oleophobicity of surfaces [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.